Product packaging for 3-Iodoisonicotinic acid(Cat. No.:CAS No. 57842-10-1)

3-Iodoisonicotinic acid

Cat. No.: B041822
CAS No.: 57842-10-1
M. Wt: 249.01 g/mol
InChI Key: MJSNRTLYWDXHAQ-UHFFFAOYSA-N
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Description

3-Iodoisonicotinic acid is a versatile and valuable heteroaromatic building block extensively employed in medicinal chemistry and materials science research. Its core utility stems from the synergistic combination of the electron-deficient pyridine ring, which can act as a coordinating ligand or a hydrogen bond acceptor, and the reactive iodine atom at the 3-position. This structure makes it a pivotal intermediate in modern synthetic methodology, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow researchers to efficiently construct complex bi- and teraryl architectures, which are crucial scaffolds in the development of novel active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO2 B041822 3-Iodoisonicotinic acid CAS No. 57842-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNRTLYWDXHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347233
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57842-10-1
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-4-carboxylic acid
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Significance of Pyridine Carboxylic Acids in Chemical Research

Pyridine (B92270) carboxylic acids are a class of organic compounds that feature a pyridine ring substituted with a carboxylic acid group. The three primary isomers are picolinic acid, nicotinic acid (niacin), and isonicotinic acid, distinguished by the position of the carboxylic acid group on the pyridine ring. nih.govwikipedia.org These compounds are of immense importance in various scientific domains.

The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group imparts unique chemical characteristics, making them versatile building blocks in synthesis. nih.gov This dual functionality allows them to act as chelating agents for metal ions, a property that is particularly useful in the development of catalysts and coordination polymers. rsc.orgnih.govresearchgate.net

In medicinal chemistry, pyridine carboxylic acid derivatives have been instrumental in the development of a wide array of pharmaceuticals. nih.gov Their scaffolds are found in drugs targeting a multitude of conditions, highlighting their significance in drug discovery and design. nih.govontosight.ai The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties. nih.gov

Overview of Halogenated Pyridine Derivatives in Synthetic Chemistry

Halogenated pyridines, which are pyridine (B92270) rings substituted with one or more halogen atoms, are crucial intermediates in organic synthesis. eurekalert.orgchempanda.com The introduction of a halogen atom, such as iodine, chlorine, bromine, or fluorine, provides a reactive site for a variety of chemical transformations. eurekalert.orgnih.gov These derivatives serve as key starting materials for creating more complex molecules through reactions like nucleophilic substitution and cross-coupling. eurekalert.orgchemrxiv.org

The process of selectively introducing a halogen to a specific position on the pyridine ring is a critical area of research, as the position of the halogen greatly influences the subsequent reactivity and the properties of the final product. nih.govchemrxiv.org While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed to achieve this, including the use of N-oxides or specialized phosphine (B1218219) reagents. nih.gov Halogenated pyridines are foundational to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govchemrxiv.org

Scope and Research Trajectories of 3 Iodoisonicotinic Acid in Contemporary Scientific Inquiry

Established Synthetic Routes for this compound

The preparation of this compound can be approached through several synthetic pathways, ranging from classical heterocyclic chemistry techniques to more contemporary and optimized protocols.

Classical Approaches in Heterocyclic Synthesis

Historically, the synthesis of iodinated pyridine derivatives often relied on multi-step sequences. One common strategy involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. ontosight.ai For this compound, this would typically start from a corresponding aminopyridine derivative.

Another classical approach is direct iodination. However, the direct iodination of the pyridine ring can sometimes be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to mixtures of regioisomers. ontosight.ai

Modernized Synthetic Protocols and Reaction Optimization

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound. These often involve the use of organometallic reagents and transition-metal catalysis. For instance, a halogen-exchange reaction, where a more readily available halopyridine is converted to the iodo derivative, can be an effective strategy.

Furthermore, methods starting from functionalized pyridines, where the carboxylic acid group or a precursor is already in place, followed by a regioselective iodination step, have been developed. These protocols often offer better control over the reaction and higher yields of the desired product.

Derivatization Strategies for this compound

The presence of both a carboxylic acid and an iodine atom makes this compound a highly versatile platform for further chemical modifications. These transformations can be broadly categorized into functional group interconversions, introduction of new substituents, and the construction of more elaborate molecular structures.

Functional Group Interconversions and Modifications

The carboxylic acid group of this compound can undergo a variety of standard transformations. biosyn.comwikipedia.org These include esterification to form esters, amidation to produce amides, and reduction to the corresponding alcohol. These modifications are crucial for altering the molecule's physical and chemical properties and for preparing it for subsequent reaction steps. nih.govlibretexts.orgnih.govwaters.com

For instance, the conversion to an ester, such as methyl 2-iodoisonicotinate, can be a key step in the synthesis of other derivatives, like 2-iodoisonicotinic acid hydrazide. nih.gov The choice of derivatization agent and reaction conditions can be optimized to achieve high yields and purity. nih.gov

Table 1: Examples of Functional Group Interconversions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundMethanol, Acid catalystMethyl 3-iodoisonicotinateEsterification
This compoundThionyl chloride, then AmineN-substituted-3-iodoisonicotinamideAmidation
This compoundBorane or other reducing agents(3-Iodopyridin-4-yl)methanolReduction

Introduction of Diverse Substituents on the Pyridine Ring

The iodine atom on the pyridine ring is an excellent handle for introducing a wide range of substituents through various cross-coupling reactions. ontosight.ai The high reactivity of the carbon-iodine bond makes it an ideal substrate for palladium-catalyzed reactions. smolecule.com

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 3-position of the pyridine ring and various aryl or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgjk-sci.commdpi.comstackexchange.com This is a powerful tool for constructing biaryl structures.

Sonogashira Coupling: This method enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and copper co-catalysts. researchgate.netnih.govresearchgate.netorganic-chemistry.orgrsc.org This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates for more complex heterocyclic systems. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 3-position of the pyridine ring. nih.govorganic-chemistry.orglibretexts.orgsigmaaldrich.comacsgcipr.org This is a key method for synthesizing N-aryl and N-heteroaryl amines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, Base3-Arylisonicotinic acid derivative
SonogashiraTerminal alkynePd/Cu catalyst, Base3-Alkynylisonicotinic acid derivative
Buchwald-HartwigAminePd catalyst, Ligand, Base3-Aminoisonicotinic acid derivative

Formation of Complex Molecular Architectures from this compound Precursors

The derivatives obtained from the initial functionalization and substitution reactions of this compound serve as key intermediates in the synthesis of more complex and often biologically relevant molecules. nih.govnih.gov For example, the alkynyl derivatives formed via Sonogashira coupling can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems like azaindoles. nih.govresearchgate.net

Similarly, the biaryl compounds synthesized through Suzuki-Miyaura coupling can be further elaborated to create intricate scaffolds found in various pharmaceuticals and materials. The strategic combination of functional group manipulations and cross-coupling reactions allows for a modular and efficient approach to building molecular complexity, starting from the versatile this compound core. A recent development has even shown the possibility of a three-component reaction using Suzuki coupling partners to insert a nitrogen atom, effectively creating Buchwald-Hartwig products from Suzuki starting materials. acs.org

Advanced Coupling Reactions Involving this compound

This compound serves as a versatile building block in organic synthesis, amenable to a variety of advanced coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing new bonds at the 3-position of the isonicotinic acid scaffold. rsc.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org The general scheme involves the reaction of the iodo-substituted pyridine with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle proceeds through three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, such as phosphines, and the base is crucial for the reaction's success. libretexts.orgorganic-chemistry.org Variations of this reaction have been developed to couple a wide range of substrates, including those with base-sensitive groups. organic-chemistry.org

Recently, a three-component reaction has been developed that utilizes Suzuki coupling partners—an aryl halide and an arylboronic acid—and inserts a nitrogen atom between them to form an amine. acs.org This innovative approach expands the utility of readily available starting materials for creating diverse molecular structures. acs.org

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of a carbon-nitrogen bond between this compound and an amine. tcichemicals.comacs.org The process is catalyzed by a palladium complex and requires a base. tcichemicals.comacs.org The judicious selection of ligands is critical to avoid side reactions, such as the diarylation of primary amines. acs.org This methodology is widely applied in the synthesis of pharmaceuticals, natural products, and organic materials due to the prevalence of arylamines in these structures. acs.org The reaction conditions can be tailored to couple various primary and secondary amines, including cyclic amines like piperidine (B6355638) and morpholine, which are common motifs in drug molecules. acs.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnersCatalyst/ReagentsKey FeaturesReferences
Suzuki-MiyauraThis compound + Organoboron compoundPalladium catalyst, Base, Ligands (e.g., phosphines)Forms C-C bonds; versatile for various substrates. wikipedia.orglibretexts.orgorganic-chemistry.org
C-N Cross-Coupling (Buchwald-Hartwig)This compound + AminePalladium catalyst, Base, LigandsForms C-N bonds; crucial for synthesizing arylamines. tcichemicals.comacs.org

Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize the pyridine ring of this compound. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.compdx.edu For this reaction to proceed readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqsinica.edu.twlibretexts.org

The mechanism generally involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the iodo group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org This step is usually the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination: The leaving group (iodide) is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The reactivity of the aryl halide is enhanced by the presence of more electron-withdrawing groups. uomustansiriyah.edu.iq Common nucleophiles used in SNAr reactions include oxygen, nitrogen, and cyanide nucleophiles. uomustansiriyah.edu.iq

Another potential, though less common for this substrate, is the benzyne (B1209423) mechanism, which occurs with very strong bases. pdx.eduuomustansiriyah.edu.iq This pathway involves an initial elimination to form a highly reactive benzyne intermediate, followed by the addition of a nucleophile. pdx.edu

Beyond palladium catalysis, other metal-mediated and metal-free coupling strategies have emerged as valuable alternatives.

Metal-Mediated Couplings:

Nickel-catalyzed couplings have been developed for C-O and C-N bond activation, offering a more cost-effective alternative to palladium. udel.edu These reactions can be used for Suzuki-Miyaura type arylations and reductive cross-electrophile couplings. udel.edu

Iron-catalyzed C-N cross-coupling reactions have been discovered, proceeding through a metalloradical activation mechanism. nih.gov This method has shown broad applicability with various tetrazoles, azides, and boronic acids. nih.gov

Copper-catalyzed C-N cross-coupling has also been explored, particularly in dual catalysis systems with photoredox catalysts for the reaction of carboxylic acids with nitrogen nucleophiles. nih.gov

Metal-Free Couplings: The development of metal-free cross-coupling reactions is driven by the need for more sustainable and economical synthetic methods. preprints.orgnih.gov These reactions often proceed through radical or ionic pathways. preprints.org

Base-promoted HAS-type couplings involve the generation of an aryl radical, which then adds to an arene. cas.cn

Reductive couplings between boronic acids and tosylhydrazones have been reported, offering a metal-free approach to C-C bond formation. nih.gov

Borylative couplings of vinyl iodides with various nucleophiles can occur without a transition metal catalyst, proceeding through hydroboration and a 1,2-metallate rearrangement. rsc.org

Stereoselective Synthesis and Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound is significant for applications in medicinal chemistry, where stereochemistry often dictates biological activity. While direct information on the stereoselective synthesis originating from this compound is limited, general principles of stereoselective synthesis can be applied.

Methods for achieving stereoselectivity include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid functionality can direct subsequent reactions to proceed in a stereoselective manner.

Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in reactions involving the pyridine ring or the carboxylic acid group. ambeed.com

Stereospecific Reactions: Palladium-catalyzed cross-coupling reactions of enantioenriched starting materials can proceed with high stereospecificity, either with retention or inversion of configuration, to create chiral products. rsc.org

Decarboxylative Couplings: Recent advancements in decarboxylative C-N coupling have demonstrated stereoretentive amidation of carboxylic acids, providing a pathway to α-chiral amines. nih.gov

Radiochemical Synthesis and Labeling of this compound Derivatives

The incorporation of radioisotopes into derivatives of this compound is crucial for developing radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. nih.gov

The choice of radioisotope depends on the intended application, with different isotopes offering varying half-lives and emission properties. nih.gov

Iodine-123 (123I): With a half-life of 13.22 hours and gamma emission suitable for Single Photon Emission Computed Tomography (SPECT), 123I is used for diagnostic imaging. mdpi.comnih.gov Labeling with 123I can be achieved through electrophilic substitution on an activated aromatic ring or via an exchange reaction. nih.govmdpi.com For instance, methyl 2-[123I]-iodoisonicotinate has been synthesized via an iodine exchange reaction in glacial acetic acid with an average efficiency of 92.6%. nih.govresearchgate.net

Iodine-124 (124I): This positron-emitting isotope has a longer half-life of 4.2 days, making it suitable for Positron Emission Tomography (PET) imaging of slow pharmacokinetic processes. nih.gov 124I-labeled compounds can be synthesized using similar methods to 123I labeling. nih.govresearchgate.net The development of 124I-labeled biomolecules is an active area of research for immunoPET imaging. mdpi.com

Iodine-131 (131I): As a beta-emitter with a half-life of 8.02 days, 131I is primarily used for radiotherapy. mdpi.comscielo.br It also emits gamma photons that allow for imaging. mdpi.com Labeling with 131I often involves electrophilic iodination. nih.gov For example, N-succinimidyl 5-[131I]iodo-3-pyridinecarboxylate has been used as a labeling agent. nih.gov

Astatine-211 (211At): This alpha-emitting radionuclide is promising for targeted alpha therapy due to its high linear energy transfer. mdpi.com Labeling with 211At can be challenging due to its unique chemistry. mdpi.com Methods often involve astatodestannylation of organotin precursors. nih.govnih.gov For instance, N-succinimidyl 5-[211At]astato-3-pyridinecarboxylate has been synthesized and used to label monoclonal antibodies. nih.gov

Table 2: Properties of Radioisotopes Used in Labeling this compound Derivatives
RadioisotopeHalf-lifeEmission TypePrimary ApplicationLabeling Method ExampleReferences
Iodine-123 (123I)13.22 hoursGammaSPECT ImagingIodine exchange reaction mdpi.comnih.govnih.govresearchgate.net
Iodine-124 (124I)4.2 daysPositron, GammaPET ImagingIodine exchange reaction nih.govresearchgate.netnih.gov
Iodine-131 (131I)8.02 daysBeta, GammaRadiotherapy, ImagingElectrophilic iodination mdpi.comscielo.brnih.gov
Astatine-211 (211At)7.2 hoursAlphaTargeted Alpha TherapyAstatodestannylation nih.govmdpi.comnih.gov

Radiosynthesis Protocols for Tracer Development

The development of radiotracers from this compound and its derivatives is crucial for advancing molecular imaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT). These imaging modalities rely on the detection of gamma rays emitted by radionuclides incorporated into biologically active molecules. The synthetic strategies for radiolabeling typically involve the introduction of a positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Iodine-123, Iodine-125) isotope into the molecular structure of a this compound derivative.

A common approach involves the use of precursors that can be readily radiolabeled in the final step of the synthesis. For instance, in the development of agents for imaging β-amyloid plaques in Alzheimer's disease, derivatives of 6-iodo-2-phenylimidazo[1,2-a]pyridine (B187272) have been labeled with ¹⁸F. acs.org The radiosynthesis is often achieved through a "one-pot" method, which simplifies the procedure and minimizes the synthesis time, a critical factor when working with short-lived isotopes. For example, the ¹⁸F-fluoropropylation or ¹⁸F-fluoroethylation of a suitable precursor can be accomplished to produce the final radiotracer with decay-corrected radiochemical yields ranging from 26% to 51%. acs.org

Radioiodination is another key strategy. nih.gov The introduction of iodine isotopes can be achieved through electrophilic or nucleophilic substitution reactions. nih.gov In electrophilic radioiodination, an oxidizing agent such as Chloramine-T is often used to activate the radioiodide (e.g., Na¹²⁵I) for reaction with a precursor molecule. radiooncologyjournal.com The reaction conditions, including pH, temperature, and reaction time, are optimized to maximize the radiochemical yield. For example, the radioiodination of a benzofuran-pyridin-2-amine derivative using Chloramine-T at room temperature and pH 8 yielded the desired product in over 96% radiochemical yield within 10 minutes. radiooncologyjournal.com Halogen exchange reactions represent a common nucleophilic approach, where a different halogen or a leaving group on the precursor is substituted with a radioiodine isotope. nih.gov

The choice of radionuclide is critical and depends on the intended application. For PET imaging, short-lived positron emitters like ¹¹C (T₁/₂ ≈ 20.3 min) and ¹⁸F (T₁/₂ ≈ 109.8 min) are preferred. mdpi.commdanderson.org For SPECT and in vitro radioligand binding studies, isotopes like ¹²⁵I are often used. plos.orgnih.gov

Interactive Data Table: Radiosynthesis of this compound Derivatives and Analogs

RadiotracerPrecursorRadionuclideLabeling MethodRadiochemical Yield (Decay-Corrected)Reference
[¹⁸F]FEM-IMPYDesmethyl-FEM-IMPY¹⁸FOne-pot ¹⁸F-fluoroethylation26-51% acs.org
[¹⁸F]FPM-IMPYDesmethyl-FPM-IMPY¹⁸FOne-pot ¹⁸F-fluoropropylation26-51% acs.org
[¹⁸F]PSMA-1007Trimethylammonium precursor¹⁸FDirect nucleophilic fluorination25-80% mdpi.comresearchgate.net
¹²⁵I-BPA5-(5-(Tributylstannyl) benzofuran-2-yl) pyridin-2-amine¹²⁵IElectrophilic substitution (Chloramine-T)96.5% radiooncologyjournal.com
Ac₂[¹²⁵I]IUdRAc₂Bu₃SnUdR¹²⁵IStille reaction followed by iododestannylation39% plos.org

Purification and Quality Control in Radiopharmaceutical Preparation

The purification and rigorous quality control of radiopharmaceuticals derived from this compound are mandated to ensure patient safety and diagnostic accuracy. unm.edumazums.ac.ir Following radiosynthesis, the crude reaction mixture contains the desired radiotracer alongside unreacted radionuclide, precursors, reagents, and potential byproducts. acs.org Purification is therefore essential to isolate the radiopharmaceutical to a high degree of radiochemical and chemical purity. unm.edu

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for both the purification and quality control analysis of radiopharmaceuticals. acs.org For purification, preparative HPLC is used to separate the radiolabeled product from impurities. acs.org Subsequently, analytical HPLC, equipped with both a radiation detector and a UV detector, is employed to determine the radiochemical and chemical purity of the final product. researchgate.netacs.org The UV detector identifies the chemical components, while the radiation detector measures the radioactivity, allowing for the calculation of radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form. unm.edu

Thin-Layer Chromatography (TLC) is another common, rapid, and economical method used for assessing radiochemical purity, particularly in hospital radiopharmacy settings. radiooncologyjournal.comdergipark.org.tr This technique separates components based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) with a mobile solvent system. The distribution of radioactivity on the TLC plate is then measured to quantify the purity. mazums.ac.ir

Beyond purity, a comprehensive quality control regimen for radiopharmaceutical release includes several other critical tests. mdpi.commazums.ac.ir The pH of the final formulation must be determined to ensure it is within a physiologically acceptable range. mdpi.comresearchgate.net The product is visually inspected for clarity, color, and the absence of particulate matter. mdpi.com Gas Chromatography (GC) is often used to quantify residual solvents from the synthesis to ensure they are below predefined safety limits. researchgate.netacs.org Additionally, tests for sterility and bacterial endotoxins (e.g., the Limulus Amebocyte Lysate (LAL) test) are performed to guarantee the product is safe for intravenous administration, although due to the short half-lives of many PET radionuclides, sterility tests are often conducted retrospectively. mazums.ac.iracs.org All these quality control procedures must be validated and adhere to Good Manufacturing Practice (GMP) guidelines as stipulated by regulatory bodies like the European Pharmacopoeia. mdpi.commdpi.com

Interactive Data Table: Quality Control Specifications for Radiopharmaceuticals

Quality Control TestSpecificationMethodReference
Radiochemical Purity>95%Analytical HPLC, TLC mdpi.comresearchgate.net
Chemical PurityIdentification of product peakUV-HPLC researchgate.netacs.org
pH5.5 - 7.5 (Typical)pH indicator strips or meter mdpi.commdpi.comresearchgate.net
Residual SolventsBelow predefined limits (e.g., Ph. Eur.)Gas Chromatography (GC) researchgate.netacs.org
Visual InspectionClear, colorless, free of particlesVisual Check mdpi.com
SterilitySterileMembrane Filtration mazums.ac.iracs.org
Bacterial EndotoxinsBelow specified limitsLimulus Amebocyte Lysate (LAL) Test mazums.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Proton (¹H) NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons on the pyridine ring.

A representative ¹H NMR spectrum of a related compound, 3-iodo-isonicotinic acid, shows a signal at 8.86 ppm (singlet, 1H) and another at 8.71 ppm (doublet, J=5.1 Hz, 1H). googleapis.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The multiplicity of the signals (e.g., singlet, doublet) and the coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of adjacent protons.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
8.86 s - 1H Aromatic Proton

Note: The data presented is for a derivative and serves as an illustrative example. Actual chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, which often allows for the resolution of all carbon signals.

Advanced Multidimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between atoms. wikipedia.orgrsc.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule. wikipedia.org

HSQC correlates proton signals with the directly attached carbon atoms, providing a powerful tool for assigning carbon resonances.

While specific multidimensional NMR studies on this compound were not found in the initial search, these techniques are standard practice in the structural elucidation of novel or complex organic compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. libretexts.org The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₆H₄INO₂). The fragmentation pattern would likely involve the loss of characteristic neutral fragments, such as the carboxyl group (-COOH) or the iodine atom. libretexts.org

High-Resolution Mass Spectrometry (HR-MS) Applications

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). nih.govspectroscopyonline.com

For this compound, HR-MS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass for C₆H₄INO₂. This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing samples in complex matrices. pnnl.govnih.gov

Table 2: Theoretical vs. Experimental Mass for a Hypothetical HR-MS Analysis

Parameter Value
Molecular Formula C₆H₄INO₂
Theoretical Monoisotopic Mass 248.9287
Experimentally Determined Mass (Hypothetical) 248.9285

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and fragmented to produce a spectrum of product ions. uab.edu This process provides detailed structural information by revealing the connectivity of atoms within the molecule.

In the analysis of this compound, the molecular ion would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. For example, the loss of the carboxylic acid group would result in a specific product ion, and further fragmentation could reveal the structure of the pyridine ring. nih.govnih.gov This technique is particularly useful for distinguishing between isomers and for identifying known compounds in complex mixtures. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a liquid mixture. torontech.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. chromatographyonline.comhplc.eu The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used for the quantitative analysis of this compound in various samples. medicinescience.orgfrontiersin.orgukm.my

Gas Chromatography (GC)

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. jfda-online.compsu.edu For this compound, esterification to form a more volatile derivative, such as the methyl ester, would be necessary before GC analysis. journal-of-agroalimentary.ro GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of components in a mixture. avantiresearch.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Tetramethylsilane (TMS)
Carbon
Iodine
Nitrogen
Hydrogen

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. whitman.edu The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org For acidic compounds such as this compound, reversed-phase HPLC (RP-HPLC) is commonly employed.

In RP-HPLC, a non-polar stationary phase, often a C18 column, is used in conjunction with a polar mobile phase. researchgate.net The pH of the mobile phase is a critical parameter that influences the retention of ionizable compounds. hplc.eu For acidic analytes, maintaining a low pH ensures they are in their non-ionized, more hydrophobic form, leading to stronger retention on the non-polar stationary phase. hplc.eu Mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. nih.gov

Detection is frequently carried out using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. measurlabs.comaurora-universities.eu

Table 1: Illustrative HPLC-DAD Conditions for Carboxylic Acid Analysis

Parameter Condition Source
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile and phosphate buffer (pH adjusted to be acidic) researchgate.netmdpi.com
Elution Isocratic or Gradient nih.govmdpi.com
Flow Rate Typically 1.0 mL/min nih.govmdpi.com
Detection DAD at a specific wavelength (e.g., 270 nm) nih.govmdpi.com

| Temperature | Often maintained at a constant temperature (e.g., 30°C or 45°C) | researchgate.nethplc.eu |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. gcms.cz Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column. gcms.czscribd.com To overcome these issues, derivatization is typically required. gcms.czscribd.com A common derivatization technique is esterification, which converts the carboxylic acid into a more volatile ester, such as a methyl ester (FAME). gcms.czscribd.com This process is often achieved by reacting the acid with an alcohol in the presence of a catalyst. gcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. avantiresearch.com The choice of column stationary phase is critical for achieving the desired separation. gcms.cz Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification. avantiresearch.comeuropa.eu

Thin-Layer Chromatography (TLC) and Related Planar Techniques

Thin-Layer Chromatography (TLC) is a versatile and cost-effective planar chromatographic technique used for the qualitative analysis of mixtures and for monitoring reaction progress. utoronto.ca It involves a stationary phase, typically a thin layer of silica gel or alumina (B75360) on a solid support, and a mobile phase that moves up the plate via capillary action. utoronto.caumlub.pl

For the analysis of this compound, a polar stationary phase like silica gel is appropriate. utoronto.ca The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation and is determined based on the polarity of the compound. utoronto.ca More polar compounds exhibit stronger interactions with the stationary phase and thus have lower retention factor (Rf) values. utoronto.ca Visualization of the separated spots can be achieved under UV light or by using staining reagents. utoronto.ca High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to classical TLC due to the use of smaller and more uniform stationary phase particles. researchgate.net

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS, HPLC-DAD)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex samples.

LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. nih.govmdpi.com The mass spectrometer provides information about the molecular weight and structure of the eluted compounds, allowing for their definitive identification. mdpi.com For acidic compounds, negative ion electrospray ionization (ESI) is often used. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) couples GC with MS, providing a robust method for the identification of volatile compounds. avantiresearch.com As with standalone GC, derivatization of this compound to its ester form is necessary prior to analysis. avantiresearch.com The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. avantiresearch.com

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) is a widely used technique that provides both chromatographic separation and UV-Vis spectral information for each peak. measurlabs.comaurora-universities.eu The DAD detector acquires the entire UV-Vis spectrum of the eluting compounds, which can be used to assess peak purity and to identify compounds by comparing their spectra with those in a library. nih.gov

Table 2: Summary of Hyphenated Techniques for Organic Acid Analysis

Technique Separation Principle Detection Principle Key Advantages for this compound Analysis Source
LC-MS Differential partitioning between liquid mobile phase and solid stationary phase. Measures mass-to-charge ratio of ionized molecules. High sensitivity and selectivity; no derivatization required. nih.govmdpi.com
GC-MS Differential partitioning between gas mobile phase and liquid/solid stationary phase. Measures mass-to-charge ratio of fragmented ions. High resolving power and definitive identification (after derivatization). avantiresearch.comekb.eg

| HPLC-DAD | Differential partitioning between liquid mobile phase and solid stationary phase. | Measures absorbance over a range of UV-Vis wavelengths. | Provides peak purity information and spectral identification. | nih.govmeasurlabs.commdpi.com |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org

Principal Component Analysis (PCA) for Data Reduction

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining the most important information. metabolon.comarxiv.org In the context of spectroscopic analysis, PCA can be applied to a set of spectra (e.g., from HPLC-DAD or other spectroscopic methods) to identify patterns and relationships between samples. nih.govresearchgate.net By transforming the original variables into a smaller set of uncorrelated variables called principal components, PCA can help in visualizing the data, identifying outliers, and recognizing clustering of samples with similar characteristics. metabolon.comnih.gov

Partial Least Squares (PLS) Regression for Quantitative Analysis

Partial Least Squares (PLS) regression is a multivariate statistical method used to build a predictive model between a set of predictor variables (e.g., spectroscopic data) and a response variable (e.g., concentration of this compound). researchgate.netnih.gov PLS is particularly useful when the predictor variables are numerous and highly correlated, as is often the case with spectroscopic data. researchgate.netdiva-portal.org By projecting the predictor and response variables to a new space, PLS finds the latent variables that maximize the covariance between them. statease.comnih.gov This makes it a powerful tool for quantitative analysis, allowing for the determination of the concentration of an analyte in a complex matrix based on its spectroscopic signature. nih.govnih.gov

Multivariate Curve Resolution and Parallel Factor Analysis (PARAFAC)

In the advanced analytical characterization of this compound, particularly within complex mixtures or during reaction monitoring, traditional univariate methods often fall short. Spectroscopic data from such systems typically involve heavily overlapping signals from multiple chemical species. Multivariate Curve Resolution (MCR) and Parallel Factor Analysis (PARAFAC) are powerful chemometric techniques designed to deconvolve these complex datasets, enabling the extraction of pure component information from unresolved mixtures.

Multivariate Curve Resolution (MCR) , particularly when implemented with an Alternating Least Squares (ALS) algorithm (MCR-ALS), is a versatile method for the analysis of data from evolving processes. nih.gov It decomposes a data matrix, such as a series of spectra recorded over time, into two smaller matrices: one representing the concentration profiles of the chemical species and the other containing their pure spectral profiles. nih.govacs.org This is achieved without prior knowledge of the pure component spectra or their concentrations, relying instead on the application of mathematical constraints like non-negativity, unimodality, and closure to guide the resolution towards chemically meaningful solutions. acs.org

A significant application of MCR-ALS is in the monitoring of chemical reactions. nih.govnih.gov For instance, in a hypothetical synthesis or degradation reaction involving this compound, UV-Vis or Raman spectroscopy could be used to monitor the process in real-time. The collected data would be a matrix where each row corresponds to a spectrum at a specific time point. MCR-ALS can be applied to this data matrix to resolve the system into its constituent components, which might include reactants, intermediates, the this compound product, and any by-products. researchgate.netspectroscopyonline.com

Consider a hypothetical scenario where this compound is formed from a precursor, with the transient formation of an intermediate species. MCR-ALS analysis of the time-resolved spectral data could yield the concentration profiles for each of these three components.

Hypothetical MCR-ALS Data for a Reaction Forming this compound

Reaction Time (minutes)Precursor (Relative Conc.)Intermediate (Relative Conc.)This compound (Relative Conc.)
01.000.000.00
100.750.200.05
200.500.350.15
300.250.400.35
400.100.300.60
500.050.150.80
600.000.050.95

This type of data, extracted by MCR-ALS, provides invaluable kinetic information about the reaction, revealing the rise and fall of intermediates and the rate of product formation. d-nb.info

Parallel Factor Analysis (PARAFAC) is a multi-way decomposition method that is conceptually similar to MCR but is specifically designed for data arranged in a three-way (or higher) array. rsc.org A prime example of its application is in the analysis of Excitation-Emission Matrix (EEM) fluorescence spectroscopy. rsc.orgnih.gov An EEM is a three-dimensional data array where fluorescence intensity is measured over a range of both excitation and emission wavelengths for a given sample. For a set of multiple samples, this becomes a three-way data structure.

Aromatic and heterocyclic compounds, including derivatives of nicotinic acid, can exhibit fluorescence. mdpi.com If this compound were present in a complex mixture of other fluorescent compounds (e.g., in environmental samples or biological fluids), EEM-PARAFAC could be employed to identify and quantify its contribution to the total fluorescence signal. nih.govresearchgate.net The PARAFAC model decomposes the EEM dataset into a set of "components," each representing a unique fluorescent species with its own characteristic excitation and emission spectra and a relative concentration in each sample. rsc.org

The following hypothetical table illustrates the kind of output a PARAFAC analysis might provide for a set of samples containing this compound and other fluorophores.

Hypothetical PARAFAC Component Scores for a Set of Samples

Sample IDComponent 1 (Humic-like Substance)Component 2 (this compound)Component 3 (Tryptophan-like)
Sample A1.250.500.10
Sample B1.300.050.85
Sample C0.801.100.20
Sample D1.150.450.15

By calibrating the model with a standard of pure this compound, the relative scores from the PARAFAC model can be converted into actual concentrations, providing a powerful quantitative tool for analyzing complex systems. nih.gov

Computational Chemistry and Theoretical Studies of 3 Iodoisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-iodoisonicotinic acid. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For this compound, DFT can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p) to accurately account for the electronic structure of all atoms, including the iodine. nih.gov

From the optimized geometry, a wealth of information regarding the molecule's reactivity can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can be used to compute various electronic properties that shed light on the molecule's behavior in chemical reactions. These properties, often referred to as global reactivity descriptors, include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical data table of such calculated properties for this compound is presented below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.5 eV
Electron Affinity2.1 eV
Electronegativity4.3 eV
Chemical Hardness2.2 eV
Chemical Softness0.45 eV⁻¹
Electrophilicity Index4.2 eV

This table is illustrative and based on general expectations for similar molecules. Actual values would require specific DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying the molecular orbitals of this compound. asianpubs.org Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods can provide a detailed picture of the electronic distribution within the molecule.

Molecular orbital analysis helps in identifying the regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack. The shapes and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), dictate the molecule's reactivity and its interactions with other chemical species. wikipedia.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and conformational landscape.

Molecular Mechanics (MM) methods utilize classical physics to model the potential energy surface of a molecule. These force-field-based approaches are computationally less expensive than quantum methods and are well-suited for studying large systems or for performing long-timescale simulations.

Molecular Dynamics (MD) simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the system over time. An MD simulation of this compound, likely in a solvent such as water, would provide insights into its conformational flexibility, solvation dynamics, and potential interactions with other molecules. The trajectory of the atoms over the course of the simulation can be analyzed to understand how the molecule behaves in a more realistic, dynamic environment.

Monte Carlo (MC) simulations offer another powerful tool for exploring the conformational space of this compound. nih.gov Instead of following a deterministic trajectory like in MD, MC methods use random sampling to generate a variety of molecular conformations. By applying an energy-based criterion, such as the Metropolis algorithm, the simulation can efficiently sample low-energy conformations that are more likely to be populated at a given temperature. This is particularly useful for identifying the most stable conformers of the molecule and for understanding the energy barriers between different conformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models.

For this compound, DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). asianpubs.org The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.net These predicted chemical shifts can be invaluable for interpreting experimental NMR spectra and for confirming the molecular structure.

A hypothetical comparison of experimental and calculated vibrational frequencies for this compound is shown below.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=O stretch17101725
C=C stretch (ring)15901605
C-I stretch650655
O-H bend14201430

This table is for illustrative purposes. Actual data would require experimental measurements and specific calculations.

By integrating these diverse computational techniques, a comprehensive theoretical understanding of this compound can be achieved, providing deep insights into its structure, reactivity, and spectroscopic properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The structure-activity relationship (SAR) for derivatives of isonicotinic acid, the parent compound of this compound, has been a subject of interest, particularly in the context of developing therapeutic agents. A key takeaway from SAR studies on substituted pyridines is the significant impact of the substituent's position on biological activity. Research into analogs of isoniazid, a primary drug for tuberculosis treatment derived from isonicotinic acid, has shown that modifications at the 3-position of the pyridine (B92270) ring are often not well-tolerated and can lead to a decrease or complete loss of activity.

This trend suggests that the steric and electronic properties of the substituent at this position are critical. The introduction of a bulky and electronegative iodine atom at the 3-position, as in this compound, would significantly alter the molecule's charge distribution and spatial arrangement. These changes could hinder its ability to fit into the binding pocket of a target protein or enzyme, thereby reducing its biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity in a quantitative manner, have not been extensively developed specifically for this compound. However, the principles of QSAR could be applied to a series of 3-substituted isonicotinic acid derivatives to build predictive models. Such models would utilize molecular descriptors—such as size, lipophilicity, and electronic parameters—to forecast the biological activity of novel, untested compounds. For this compound, key descriptors would include the van der Waals radius of the iodine atom, its high lipophilicity, and its electron-withdrawing nature.

Table 1: Key Molecular Descriptors for QSAR Analysis of this compound

DescriptorDescriptionImplication for this compound
Molecular Weight The sum of the atomic weights of all atoms in the molecule.Increased molecular weight due to the iodine atom may affect bioavailability.
LogP A measure of the molecule's lipophilicity (fat-solubility).The iodine atom significantly increases the LogP value, enhancing membrane permeability but potentially increasing non-specific binding.
Hammett Constant (σ) A measure of the electronic effect of a substituent on a benzene (B151609) ring, often applied to pyridine rings as well.The iodine atom is an electron-withdrawing group, which can influence the pKa of the carboxylic acid and the reactivity of the pyridine ring.
Steric Parameters (e.g., Taft's Es) Quantify the steric bulk of a substituent.The large size of the iodine atom can cause steric hindrance at a biological target's binding site.
Dipole Moment A measure of the separation of positive and negative charges in a molecule.The introduction of the iodine atom alters the overall dipole moment, which can affect interactions with polar residues in a binding pocket.

Investigation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to understand catalytic pathways at a molecular level. For this compound, theoretical studies could elucidate its reactivity in various chemical transformations. For instance, its use as an intermediate in the synthesis of more complex molecules, such as inhibitors of protein isoprenyl transferases, has been noted.

Density Functional Theory (DFT) calculations could be employed to model the transition states and reaction intermediates involved in reactions where this compound is a reactant. This would provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. Furthermore, computational analysis could explore its potential as a catalyst or a ligand in organometallic catalysis, where the iodine atom and the pyridine nitrogen could coordinate with a metal center.

Virtual Screening and Ligand-Based Drug Design Incorporating this compound Scaffolds

The this compound scaffold, despite the potential challenges associated with substitution at the 3-position, could be utilized in virtual screening and ligand-based drug design. In a virtual screening campaign, large libraries of compounds containing the this compound core could be computationally docked into the binding site of a specific biological target. The scoring functions used in these simulations would predict the binding affinity and pose of each compound, allowing for the identification of potential hits for further experimental validation.

In ligand-based drug design, the known structure of an active compound is used to design new molecules with similar properties. If a biologically active molecule containing a this compound moiety were identified, its structure could serve as a template. Pharmacophore modeling, a key technique in ligand-based design, would identify the essential structural features responsible for its activity—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The iodine atom in this compound could contribute to a hydrophobic interaction or act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Table 2: Potential Pharmacophoric Features of a this compound-Based Ligand

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Interaction at a Biological Target
Hydrogen Bond Acceptor Pyridine Nitrogen, Carbonyl OxygenInteraction with hydrogen bond donor residues (e.g., serine, threonine, lysine).
Hydrogen Bond Donor Carboxylic Acid HydrogenInteraction with hydrogen bond acceptor residues (e.g., aspartate, glutamate, histidine).
Aromatic Ring Pyridine Ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan).
Hydrophobic Feature Iodine AtomInteraction with hydrophobic pockets in the binding site.
Halogen Bond Donor Iodine AtomInteraction with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Medicinal and Pharmaceutical Chemistry Applications

This compound serves as a versatile scaffold and key intermediate in the synthesis of a wide array of molecules with significant potential in medicinal and pharmaceutical chemistry. Its structure, featuring a pyridine ring, a carboxylic acid group, and a strategically placed iodine atom, allows for diverse chemical modifications, making it a valuable starting point for the development of novel therapeutic and diagnostic agents.

The unique combination of functional groups in this compound makes it an attractive building block for medicinal chemists. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the introduction of various organic moieties to create extensive libraries of novel compounds for biological screening.

The isonicotinic acid framework is a recognized motif in the design of anti-inflammatory agents. nih.govnih.gov Research into isonicotinic acid derivatives has yielded compounds with significant reactive oxygen species (ROS) inhibitory activity, a key mechanism in combating inflammation. nih.gov For instance, novel scaffolds containing the isonicotinoyl group have demonstrated exceptionally high anti-inflammatory activity in vitro, with some derivatives showing potency eight times greater than the standard drug ibuprofen. nih.gov

While direct studies on this compound itself are specific, its role as an intermediate is crucial. The iodine atom can be replaced through various chemical reactions to introduce different substituents, allowing for the fine-tuning of the molecule's anti-inflammatory properties. This synthetic versatility enables the creation of derivatives that can modulate inflammatory pathways. For example, derivatives of the related isatin (B1672199) scaffold, which also serve as building blocks, have been shown to inhibit the production of pro-inflammatory cytokines like IL-6, TNF, and IL-1β. nih.govfrontiersin.org The development of isonicotinic acid-derived 1,3,4-oxadiazoles has also resulted in compounds with an anti-inflammatory profile superior to naproxen. nih.gov

Nitrogen-containing heterocyclic compounds are a cornerstone of anticancer drug discovery, with a significant percentage of FDA-approved small molecule drugs featuring such structures. mdpi.com Nicotinic acid, an isomer of isonicotinic acid, and its derivatives have gained immense importance in the development of anticancer drugs. nih.gov The this compound structure represents a valuable starting point for synthesizing novel oncology drug candidates.

The iodine atom on the pyridine ring is particularly significant as it serves as a versatile handle for synthetic modification through metal-catalyzed cross-coupling reactions. This allows for the systematic construction of complex molecules with diverse functionalities, a common strategy in modern drug discovery to generate libraries of compounds for screening against cancer cell lines and protein targets.

While direct synthesis from this compound is a specialized area of research, the efficacy of related structures underscores its potential. For example, novel iodo-chrysin derivatives have been synthesized and shown to possess stronger anti-thyroid cancer activities than the standard chemotherapeutic agent 5-FU. scbt.com Similarly, various substituted quinolines have been developed that possess potent anticancer activities against breast cancer cells in the nanomolar range. mdpi.com Furthermore, derivatives of isatin, another heterocyclic scaffold, have demonstrated significant antitumor activities against a range of cancer cell lines, including breast, lung, and leukemia. scbt.comresearchgate.net These examples highlight the utility of halogenated heterocyclic compounds in oncology, positioning this compound as a promising precursor for the next generation of anticancer agents.

Table 1: Anti-Thyroid Cancer Activity of Selected Iodo-Chrysin Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for representative compounds against two thyroid cancer cell lines, demonstrating the potency of iodine-containing heterocyclic structures.

CompoundSW-579 Cell Line IC50 (μM)TT Cell Line IC50 (μM)
Compound 10 Not specified6.2
Compound 21 3.4Not specified
5-Fluorouracil (5-FU) 59.318.4

Data sourced from Med Chem, 2016. scbt.com

The isonicotinic acid moiety is a well-established pharmacophore in the field of antimicrobial agents, most famously represented by the antitubercular drug isoniazid. alchempharmtech.com Investigations into the relationship between chemical structure and antimicrobial activity have included isonicotinates and iodo-substituted compounds. The presence of an iodine substituent on an aromatic ring can significantly influence the electronic properties and biological activity of a molecule.

Iodine itself is a potent antimicrobial agent effective against a broad spectrum of bacteria, fungi, and protozoa, with a low propensity for inducing resistance. This inherent antimicrobial character can be leveraged by incorporating iodine into more complex organic molecules. Coordination compounds of iodine have demonstrated significant bactericidal activity against multidrug-resistant (MDR) strains, highlighting the potential for novel iodine-based therapeutics. This compound can serve as a precursor for such molecules, combining the recognized activity of the isonicotinic acid core with the broad-spectrum antimicrobial properties of iodine.

The most prominent application of the isonicotinic acid scaffold is in the fight against tuberculosis (TB). Isonicotinic acid hydrazide (INH), also known as isoniazid, is a primary drug for treating TB. This compound is identified as an antituberculotic agent that functions by inhibiting the synthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis cell wall.

Research has focused on synthesizing new analogs of INH to overcome drug resistance and improve efficacy. In this context, this compound is a key intermediate. For example, new pyridine derivatives designed as INH analogs have shown promising antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Several of these synthesized compounds exhibited potency equipotent to the standard drug Ethambutol and were more active than Pyrazinamide.

Table 2: Tuberculostatic Activity of Isonicotinic Acid Hydrazide (INH) Analogues

This table shows the Minimum Inhibitory Concentration (MIC) of newly synthesized INH analogues compared to standard antitubercular drugs, indicating their potential as effective agents against Mycobacterium tuberculosis.

Compound/DrugMIC (μM)
Analogue 3e 7.30 - 8.74
Analogue 3g 7.30 - 8.74
Analogue 5b 7.30 - 8.74
Analogue 11b 7.30 - 8.74
Ethambutol 7.64
Pyrazinamide 50.77

Data sourced from Bioorganic Chemistry, 2018.

The presence of an iodine atom makes this compound an ideal candidate for the development of radiopharmaceuticals for molecular imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.net The stable iodine atom can be readily substituted with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-125, without altering the molecule's fundamental biochemical properties.

This strategy has been explored in the context of tuberculosis diagnosis. Specifically, [¹²³I]- and [¹²⁴I]-Iodoisonicotinic Acid Hydrazide have been investigated as potential radiotracers for the differential diagnosis of tuberculosis. nih.gov The concept involves the radiolabeled INH analog being selectively taken up by mycobacteria, allowing for their visualization and localization within the body using nuclear imaging techniques.

This application is part of a broader strategy in radiopharmaceutical development where bioactive molecules are labeled with radionuclides to image specific biological processes or targets. For example, radioiodinated peptides have been successfully developed for SPECT tumor imaging, demonstrating clear visualization of xenografts in preclinical models. The development of such agents relies on synthetic precursors like this compound, which provide a stable platform for introducing radioiodine.

2 Applications in Radiopharmaceutical Sciences

This compound serves as a valuable precursor in the field of radiopharmaceutical sciences, where the introduction of a radioactive iodine isotope onto the pyridine ring enables its use in both diagnostic imaging and therapeutic applications. The specific iodine isotope chosen dictates the application; gamma-emitters like Iodine-123 are ideal for imaging, while particle-emitters like Iodine-131 are suited for therapy.

1 Design and Synthesis of Radiolabeled Tracers for Diagnostic Imaging

The synthesis of radiolabeled tracers for diagnostic imaging often involves the incorporation of a gamma-emitting radionuclide into a biologically active molecule. This compound is a key building block for such tracers, particularly for Single-Photon Emission Computed Tomography (SPECT). While direct studies on the 3-iodo isomer are limited in publicly available research, the synthesis of its close analog, 2-[¹²³I]-iodoisonicotinic acid hydrazide, provides a clear blueprint for its application.

In a representative synthesis, the process begins with a stable precursor, such as methyl 2-chloroisonicotinate. A halogen exchange reaction is then performed to introduce the radioisotope. For instance, Iodine-123 can be incorporated into the methyl ester molecule through an exchange reaction in a suitable solvent like glacial acetic acid. Following the successful radiolabeling of the ester, it is converted into a more biologically relevant molecule, such as a hydrazide, by reacting it with hydrazine (B178648) under anhydrous conditions precisepeg.com. This final radiotracer can then be purified and prepared for in vivo administration.

Such tracers are designed to target specific biological processes or tissues. For example, the 2-[¹²³I]-iodoisonicotinic acid hydrazide was developed as a potential SPECT radiopharmaceutical for the differential diagnosis of intracranial masses, such as distinguishing a tuberculoma from a glioma, particularly in the context of CNS tuberculosis precisepeg.com. The ability to chemically modify the carboxylic acid group of this compound allows for its conjugation to various targeting vectors, expanding its potential use in creating a wide array of diagnostic imaging agents.

2 Applications in Targeted Radiotherapy Research

Targeted radiotherapy, also known as radiopharmaceutical therapy (RPT), aims to deliver cytotoxic radiation directly to diseased cells while minimizing damage to healthy tissue cd-bioparticles.net. This is achieved by linking a particle-emitting radionuclide (e.g., β- or α-emitter) to a targeting molecule. The principles used in designing diagnostic tracers with this compound can be directly extended to therapeutic applications by substituting the diagnostic isotope with a therapeutic one, such as Iodine-131.

The chemical framework of this compound is well-suited for this purpose. The stable carbon-iodine bond ensures that the radioisotope remains attached to the targeting scaffold as it travels to the tumor site. The carboxylic acid functional group provides a convenient handle for conjugation to various targeting moieties, including peptides, antibodies, or small molecules that recognize specific markers on cancer cells.

While specific clinical applications of 3-¹³¹I-isonicotinic acid derivatives are not yet established, the underlying strategy is a cornerstone of modern radiopharmaceutical research. The development of such agents would involve:

Identifying a suitable targeting molecule that selectively binds to the cells of interest.

Synthesizing a derivative of this compound that can be efficiently conjugated to the targeting molecule.

Performing radioiodination with a therapeutic isotope like Iodine-131.

Conducting preclinical studies to evaluate the agent's therapeutic efficacy and safety profile.

This approach holds promise for creating novel treatments for various cancers by leveraging the proven principles of targeted radionuclide delivery cd-bioparticles.net.

3 In Vivo Stability and Biodistribution Studies of Iodinated Compounds

A critical aspect of developing any radiopharmaceutical is understanding its behavior in a living organism, specifically its stability and how it distributes throughout the body. Biodistribution studies are essential to confirm that the radiotracer accumulates in the target tissue and clears from non-target tissues, thereby maximizing diagnostic/therapeutic efficacy and minimizing off-target radiation exposure.

Studies on the 2-[¹²³I]-iodoisonicotinic acid hydrazide analog in Sprague-Dawley rats have provided insight into the in vivo characteristics of this class of compounds precisepeg.com. After administration, the concentration of the radiotracer is measured in various organs and tissues at different time points. This data reveals the pharmacokinetics of the compound, including its uptake, retention, and clearance profile. Such studies are crucial for assessing the suitability of a tracer for its intended clinical application. For a CNS imaging agent, for example, high uptake in the brain and low accumulation in surrounding tissues like the skull and blood would be desirable precisepeg.com. The data gathered from these preclinical biodistribution studies are fundamental for determining the potential utility and safety of a new radiopharmaceutical before it can be considered for human trials.

Applications of 3 Iodoisonicotinic Acid in Diverse Scientific Disciplines

3 Drug Discovery and Lead Optimization

The rigid pyridine (B92270) core and versatile functional groups of 3-iodoisonicotinic acid make it an attractive scaffold in drug discovery and lead optimization. Its structure can be systematically modified to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents.

1 Scaffold for Novel Therapeutic Agents (e.g., CNS-active compounds, antifolates)

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) nih.gov. Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties contribute to its prevalence in CNS drug design. Isoniazid (isonicotinic acid hydrazide), a derivative of the parent isonicotinic acid, is a primary anti-tuberculosis drug known to cross the blood-brain barrier. This demonstrates the potential of the isonicotinic acid framework for CNS applications. The introduction of an iodine atom at the 3-position can further modulate properties such as lipophilicity and metabolic stability, potentially enhancing CNS penetration and target engagement.

Furthermore, pyridine carboxylic acid derivatives have been explored as antifolates. Antifolates are a class of drugs that interfere with the action of folic acid, thereby inhibiting the synthesis of DNA, RNA, and proteins, which is crucial for rapidly dividing cells like cancer cells wikipedia.orgnih.gov. Patented research has described pyridine carboxylic acid analogs that function as antifolates by inhibiting de novo purine (B94841) nucleotide biosynthesis dovepress.com. The this compound structure fits this general class and could serve as a starting point for the design of novel antifolates, where the iodine atom could be used to probe specific interactions within the binding site of target enzymes like dihydrofolate reductase.

2 Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has become a powerful method for identifying lead compounds. FBDD starts with screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to a biological target nih.gov. This compound possesses several characteristics that make it an excellent candidate for inclusion in FBDD libraries.

Table 1: Physicochemical Properties of this compound and the "Rule of Three"

Property Value for this compound "Rule of Three" (Ro3) Guideline
Molecular Weight 249.01 g/mol scbt.com ≤ 300 Da
Hydrogen Bond Donors 1 (from carboxylic acid) ≤ 3
Hydrogen Bond Acceptors 3 (N in ring, 2 O in acid) ≤ 3

As shown in the table, this compound generally adheres to the "Rule of Three" (Ro3), a set of guidelines used to define fragment-like chemical space . Its relatively simple, rigid structure provides a well-defined shape for binding, while its functional groups offer clear vectors for synthetic elaboration. The iodine atom is particularly useful in FBDD; it can form halogen bonds with the protein target, and it provides a reactive site for "fragment growing," where chemists can build upon the initial fragment hit to increase potency and selectivity.

3 Induced Protein Degradation Research with this compound Derived Linkers

Targeted protein degradation, particularly using Proteolysis Targeting Chimeras (PROTACs), is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker nih.gov. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) nih.gov.

While flexible alkyl and PEG chains are common linkers, there is growing interest in using more rigid and conformationally constrained linkers to improve pharmacokinetic properties and pre-organize the molecule into a bioactive conformation precisepeg.comrsc.org. Rigid heterocyclic scaffolds, such as piperazine (B1678402) and pyridine, are being incorporated into linker designs to enhance stability and solubility nih.govresearchgate.net.

The this compound scaffold represents a potential building block for such rigid linkers. Its defined structure could help control the spatial orientation of the two ligands. The carboxylic acid and the iodine atom (which can be substituted through cross-coupling reactions) provide two distinct points for synthetic attachment, allowing for the creation of a library of linkers with varying lengths and exit vectors. The polar nature of the pyridine ring could also improve the solubility of the resulting PROTAC molecule, a common challenge in the field rsc.org.

Pharmacological and Biological Activity Studies on Cellular Processes

This compound, a derivative of isonicotinic acid (also known as pyridine-4-carboxylic acid), is recognized for its potential biological activities, particularly as an antitubercular agent. chemicalbook.com Research indicates that it may function by inhibiting the synthesis of mycolic acid, an essential component of the cell wall in Mycobacterium tuberculosis. chemicalbook.com This mechanism is characteristic of the isonicotinic acid hydrazide (isoniazid) family of drugs, which are cornerstone treatments for tuberculosis. nih.gov

The broader family of pyridine carboxylic acid isomers and their derivatives are known to exhibit a wide spectrum of pharmacological effects by interacting with various enzymes and cellular pathways. nih.gov Compounds derived from isonicotinic acid have been investigated for numerous therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netmdpi.com

Studies on related compounds have shown that they can influence cellular processes like proliferation and apoptosis. istanbul.edu.trnih.gov For example, some molecules induce apoptosis in cancer cell lines by modulating pathways such as the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of genes involved in cell survival and proliferation. istanbul.edu.trnih.gov The investigation into isonicotinic acid derivatives continues to be an active area of research for discovering new therapeutic agents that can modulate cellular functions. nih.gov

Table 1: Examples of Biological Activities of Isonicotinic Acid Derivatives This table presents data for the broader class of isonicotinic acid derivatives to illustrate the potential activities of the scaffold.

Derivative Class Biological Activity Target/Mechanism of Action References
Isonicotinic Acid HydrazidesAntitubercularInhibition of mycolic acid synthesis in Mycobacterium tuberculosis chemicalbook.comnih.gov
IsonicotinatesAnti-inflammatoryInhibition of Reactive Oxygen Species (ROS); potential COX-2 inhibition mdpi.comsemanticscholar.org
General Isonicotinic Acid DerivativesAntimicrobialBroad-spectrum activity against various bacterial strains researchgate.net
Hydrazone DerivativesAntiproliferative / CytotoxicInduction of apoptosis; cell cycle arrest in cancer cell lines nih.gov
Various DerivativesEnzyme InhibitionInhibition of kinases, demethylases, acetylcholinesterase, etc. nih.gov

Catalysis and Ligand Development

Ligands for Metal Complexes in Homogeneous and Heterogeneous Catalysis

This compound possesses key structural features—a heterocyclic nitrogen atom and a carboxylic acid group—that make it an excellent candidate for use as a ligand in coordination chemistry. nih.gov The pyridine nitrogen and the carboxylate oxygen atoms can act as coordination sites, binding to metal ions to form stable metal complexes. nih.govamazonaws.com This bifunctional coordinating ability allows it to act as a linker molecule, connecting metal centers to create larger, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comamazonaws.com

The parent compound, isonicotinic acid, is widely used in the synthesis of MOFs. amazonaws.comamazonaws.comresearchgate.net These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas. The specific geometry of the isonicotinate (B8489971) ligand helps to direct the formation of predictable and robust frameworks. amazonaws.com These MOFs have shown potential in applications such as gas storage, separation, and heterogeneous catalysis. amazonaws.commdpi.com

The introduction of an iodine atom at the 3-position of the pyridine ring, as in this compound, modifies the electronic properties of the ligand and introduces an additional functional site. This iodo-group can influence the catalytic activity of the resulting metal complex or provide a handle for post-synthetic modification, where further chemical transformations can be performed on the intact framework. Metal complexes incorporating pyridine-based ligands are central to many catalytic transformations, including oxidations and carbon-carbon bond-forming reactions. nih.govescholarship.org

Table 2: Metal-Organic Frameworks (MOFs) Synthesized with Isonicotinate Ligands This table shows examples using the parent isonicotinate ligand, demonstrating the principle of its use in forming coordination structures.

Metal Ion Ligand Resulting Structure Potential Application References
Zinc (II)Isonicotinic AcidMetal-Organic Framework (MOF)Catalysis, Adsorption amazonaws.comamazonaws.com
Copper (II)Isonicotinic AcidMetal-Organic Framework (MOF)Adsorption, Catalysis amazonaws.comamazonaws.comresearchgate.net
Zinc (II), Copper (II), Iron (III)Trimesic Acid (for comparison)Metal-Organic Frameworks (MOFs)Soil Remediation plos.org
Zirconium (IV)Pyridine-based Ligands2D Heterometallic MOFIodine Adsorption researchgate.net

Role in Organic Synthesis Reactions as a Catalyst Component or Intermediate

In organic synthesis, this compound serves primarily as a versatile intermediate and building block. Its structure contains two key reactive sites: the carboxylic acid group and the carbon-iodine bond. The carboxylic acid can undergo standard transformations such as esterification or conversion to an amide or acid chloride.

The carbon-iodine bond on the pyridine ring is particularly significant, classifying the molecule as a heteroaryl iodide. Iodoarenes are highly valuable substrates in modern organic synthesis, especially in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org The C–I bond is relatively weak and highly reactive towards oxidative addition to low-valent transition metal catalysts, most commonly those based on palladium. This reactivity allows this compound to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, it can be used as a substrate in:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to produce an alkynylated pyridine. beilstein-journals.orgorganic-chemistry.org

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form an aminopyridine derivative.

These reactions provide synthetic routes to complex, highly functionalized pyridine derivatives that are often scaffolds for pharmaceuticals and other advanced materials. nih.gov Furthermore, molecular iodine itself is known to act as a catalyst for various organic transformations, such as esterifications and multi-component reactions, showcasing the broader utility of iodine-containing compounds in synthesis. researchgate.net

Table 3: Major Cross-Coupling Reactions Utilizing Aryl Iodides

Reaction Name Coupling Partner Catalyst (Typical) Bond Formed References
Suzuki CouplingOrganoboron CompoundPalladiumC(sp²)–C(sp²) organic-chemistry.org
Sonogashira CouplingTerminal AlkynePalladium / CopperC(sp²)–C(sp) beilstein-journals.orgorganic-chemistry.org
Heck CouplingAlkenePalladiumC(sp²)–C(sp²) organic-chemistry.org
Stille CouplingOrganotin CompoundPalladiumC(sp²)–C(sp²) organic-chemistry.org
Negishi CouplingOrganozinc CompoundPalladium / NickelC(sp²)–C(sp²) organic-chemistry.org
Buchwald-Hartwig AminationAminePalladiumC(sp²)–N organic-chemistry.org

Materials Science and Advanced Functional Materials

Integration into Polymer Synthesis

This compound can be incorporated into polymeric structures through several synthetic strategies, leveraging its distinct functional groups. The carboxylic acid moiety allows it to be used as a monomer in step-growth polymerization. By converting the carboxylic acid to a more reactive derivative like an acyl chloride or ester, it can react with diols or diamines to form polyesters or polyamides, respectively. In such polymers, the iodo-pyridine group would be a recurring pendant unit along the polymer backbone, imparting specific chemical and physical properties to the final material.

Alternatively, the iodine atom makes the molecule suitable for use in controlled radical polymerization techniques. For instance, in Reverse Iodine Transfer Polymerization (RITP), an alkyl iodide acts as a chain transfer agent to control the polymerization of vinyl monomers. researchgate.net This method allows for the synthesis of well-defined polymers with an iodine atom at the chain end. researchgate.net This terminal iodine is a valuable functional handle that can be used for subsequent post-polymerization modification reactions, such as block copolymer synthesis or the attachment of other functional molecules. researchgate.net The use of functional monomers, such as various carboxylic acids, is a common strategy for producing advanced polymers with tailored properties like stimuli-responsiveness or enhanced water absorbency. nih.govnih.gov

Table 4: Potential Strategies for Integrating this compound into Polymers

Strategy Role of this compound Polymerization Type Resulting Structure References
Monomer IncorporationFunctional MonomerStep-Growth (Condensation)Polyester or Polyamide with pendant iodo-pyridine groups nih.govnih.gov
Controlled Radical PolymerizationChain Transfer Agent / Functional InitiatorReversible Iodine Transfer Polymerization (RITP)Polymer with terminal iodine and carboxylic acid functionality researchgate.net
Post-Polymerization ModificationFunctionalizing AgentN/A (Modification of existing polymer)Grafting of the molecule onto a pre-formed polymer backbone researchgate.net

Applications in Coatings and Surface Modifications

The bifunctional nature of this compound makes it a prime candidate for the surface modification of materials, particularly metal oxides. The carboxylic acid group serves as an effective "anchor" or "head group" that can chemisorb onto the surface of materials like indium tin oxide (ITO), titanium dioxide (TiO₂), or iron oxide (Fe₃O₄). mdpi.comgoogle.commdpi.com This interaction typically leads to the formation of a self-assembled monolayer (SAM), where the molecules orient themselves in an ordered fashion on the substrate.

Once anchored, the rest of the molecule—the "tail group," consisting of the iodopyridine moiety—is exposed, altering the chemical and physical properties of the surface. This modification can be used to:

Tune Surface Energy: Change the wettability (hydrophilicity/hydrophobicity) of the surface.

Alter Electronic Properties: Modify the work function of conductive oxides like ITO, which is critical for optimizing charge injection in organic electronic devices such as OLEDs. semanticscholar.org

Provide Chemical Functionality: The exposed iodine atom can serve as a reactive site for further chemical attachment or to introduce specific binding capabilities.

Enhance Biocompatibility or Corrosion Resistance: The organic layer can passivate the underlying material, protecting it from the environment.

This approach is analogous to the well-established use of phosphonic acids and silanes for the surface modification of metal oxides, demonstrating a powerful method for creating functional interfaces for applications in electronics, sensors, and biomaterials. semanticscholar.org

Development of Optoelectronic Materials

The development of novel optoelectronic materials is a significant area of research in materials science, focusing on substances that can interact with light and electricity. These materials are fundamental to a wide range of technologies, including light-emitting diodes (LEDs), solar cells, photodetectors, and optical sensors. Research in this field often involves the synthesis and characterization of organic and inorganic compounds that exhibit desirable properties such as high charge carrier mobility, tunable bandgaps, and efficient light absorption or emission. While various organic acids and their derivatives are explored for these purposes, specific research detailing the use of this compound in the development of optoelectronic materials is not currently available in the reviewed literature.

Agrochemical Research and Development

Agrochemical research is dedicated to the discovery and development of new products to protect crops from pests and diseases and to enhance agricultural productivity. This field encompasses the synthesis and testing of herbicides, insecticides, fungicides, and plant growth regulators. The goal is to create effective and environmentally benign solutions to ensure food security for a growing global population.

Synthesis of Crop Protection Agents

The synthesis of crop protection agents is a critical component of agrochemical research. Scientists in this area design and create new molecules that can selectively target and control weeds, insects, or fungal pathogens while having minimal impact on the crop and the environment. This often involves the use of various chemical building blocks and intermediates to construct complex active ingredients. Although isonicotinic acid derivatives are a known class of compounds with biological activity, specific examples of this compound being utilized as a key intermediate or active ingredient in the synthesis of commercialized or late-stage development crop protection agents were not found in the accessible literature.

Future Research Directions and Emerging Paradigms for 3 Iodoisonicotinic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of advanced synthetic routes to 3-iodoisonicotinic acid and its derivatives is a cornerstone of future research, with a strong emphasis on improving efficiency, reducing environmental impact, and increasing structural diversity. Traditional iodination methods often require harsh conditions or stoichiometric, heavy-metal-containing reagents. Modern organic synthesis seeks to overcome these limitations.

Future methodologies are expected to focus on:

Direct C-H Iodination: Catalytic methods that enable the direct iodination of the isonicotinic acid backbone would represent a significant leap in atom economy, avoiding the need for pre-functionalized substrates.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved safety, and easier scalability compared to batch processing.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com Designing MCRs that incorporate the this compound scaffold could rapidly generate libraries of diverse compounds for screening purposes. mdpi.com

Solid-Phase Synthesis: Exploring solid-phase iodination techniques could simplify purification processes and minimize solvent waste, aligning with green chemistry principles.

Table 1: Comparison of Synthetic Approaches for Aromatic Iodination

MethodologyTypical ReagentsPotential Advantages for this compound SynthesisResearch Focus
Classical Electrophilic IodinationIodine (I₂) with an oxidizing agent (e.g., HNO₃, H₂O₂)Well-established procedures.Improving regioselectivity and reducing waste.
Modern Catalytic C-H IodinationCatalyst (e.g., Pd, Ru), Iodo-source (e.g., NIS, I₂)High atom economy, reduced number of synthetic steps.Development of robust and selective catalysts.
Flow ChemistryImmobilized reagents/catalysts in microreactorsEnhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions.

Advanced Mechanistic Investigations of this compound Reactions

A deeper mechanistic understanding of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. The carbon-iodine bond is a key functional group, readily participating in a wide array of cross-coupling reactions.

Future mechanistic studies will likely concentrate on:

Palladium-Catalyzed Cross-Coupling: While the general mechanism of reactions like Suzuki-Miyaura and Heck couplings is well-understood (involving oxidative addition, transmetalation, and reductive elimination), the specific kinetics and intermediates for this compound remain to be elucidated. nih.govresearchgate.net The electronic properties of the pyridine (B92270) ring and the carboxylic acid group can significantly influence the catalytic cycle. nih.gov

Decarbonylative vs. Non-Decarbonylative Pathways: In reactions involving acyl halides derived from this compound, the selectivity between pathways that retain the carbonyl group versus those that extrude it as carbon monoxide is a critical area for investigation. nih.gov Mechanistic studies can reveal how catalyst, ligand, and reaction conditions control this selectivity. nih.gov

Photocatalysis and Radical Reactions: Exploring light-mediated reactions can open new avenues for functionalizing the this compound scaffold. Understanding the radical intermediates and reaction pathways in these transformations is essential for their development.

Multidisciplinary Approaches Integrating Computational and Experimental Studies

The synergy between computational modeling and experimental validation provides a powerful paradigm for accelerating research. For this compound, this integrated approach can offer unprecedented insight into its properties and reactivity.

Key areas for this multidisciplinary approach include:

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be employed to predict reaction energy barriers, identify the most likely reaction pathways, and calculate spectroscopic properties (e.g., NMR, IR spectra) for proposed intermediates and products.

Rational Ligand and Catalyst Design: Computational screening can predict the efficacy of different ligands and metal catalysts for specific cross-coupling reactions, guiding experimental efforts toward the most promising candidates.

Understanding Non-Covalent Interactions: Modeling can elucidate how this compound interacts with biological targets or self-assembles into larger structures, which is critical for drug design and materials science. Experimental techniques like X-ray crystallography and NMR spectroscopy can then be used to validate these computational predictions.

Expansion into Underexplored Biological Targets and Therapeutic Areas

While this compound is noted as an antituberculotic, its structural motifs—a pyridine ring and a carboxylic acid—are privileged in medicinal chemistry, suggesting its potential in a broader range of therapeutic areas. Future research will focus on synthesizing derivatives and screening them against new biological targets.

Potential therapeutic areas for exploration include:

Oncology: Many small-molecule kinase inhibitors feature a pyridine core. Derivatives of this compound could be designed and tested for activity against various cancer-related kinases.

Neuroscience: The pyridine scaffold is present in numerous neurologically active compounds. New derivatives could be evaluated for their potential to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases.

Inflammatory Diseases: As inflammation is a key process in many diseases, screening for inhibitors of inflammatory pathways could uncover new therapeutic leads.

Rare Diseases: The versatility of the scaffold makes it an attractive starting point for developing targeted therapies for rare genetic disorders where specific protein-protein interactions or enzymatic activities need to be modulated.

Development of Smart Materials and Nanosystems Incorporating this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced materials and nanosystems. The pyridine nitrogen and carboxylic acid group can coordinate with metal ions, while the iodine atom provides a site for post-synthetic modification.

Emerging applications in materials science include:

Metal-Organic Frameworks (MOFs): this compound can serve as an organic linker to construct porous MOFs. nih.govresearchgate.net These materials could be used for gas storage, separation, or heterogeneous catalysis. nih.govrsc.org The iodine atom could be used to anchor catalytic species or to tune the electronic properties of the framework.

Functional Polymers: Incorporating this compound as a monomer into polymers could create materials with tailored properties, such as specific light-responsive behaviors or enhanced thermal stability. mdpi.com The carboxylic acid moiety provides a handle for creating covalent linkages within a polymer structure. mdpi.com

Biomedical Nanosystems: Iodine-containing materials are being explored for various biomedical applications, including as contrast agents and in antimicrobial systems. bohrium.com Nanoparticles functionalized with this compound could be developed for targeted drug delivery or diagnostic imaging.

Green Chemistry Principles in the Synthesis and Application of this compound

Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

Key green chemistry strategies include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product.

Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents such as ethanol. nih.gov

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and often leads to milder reaction conditions. The development of recyclable nanocatalysts is a particularly promising area.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and exploring alternative energy sources like microwave or ultrasound irradiation to reduce energy consumption.

Table 2: Green Chemistry Metrics for Chemical Synthesis

PrincipleObjectiveApplication to this compound
Waste PreventionDesign syntheses to minimize waste generation.Developing one-pot or tandem reactions to reduce intermediate purification steps.
Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Prioritizing addition reactions and C-H activation over substitution reactions that generate salt byproducts.
Less Hazardous Chemical SynthesesUse and generate substances that possess little or no toxicity.Replacing toxic iodinating agents with safer alternatives.
Design for Energy EfficiencyMinimize energy requirements by conducting reactions at ambient conditions.Developing highly active catalysts that function at lower temperatures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Iodoisonicotinic acid, and how can purity be validated?

  • Answer : Synthesis typically involves iodination of isonicotinic acid derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Purification via column chromatography or recrystallization is standard. Validate purity using:

  • HPLC (≥95% purity threshold, C18 column, methanol/water mobile phase) .
  • NMR spectroscopy (characteristic peaks: δ ~8.8 ppm for pyridinic protons, δ ~160 ppm for carbonyl in 13C^{13}\text{C} NMR) .
  • Melting point analysis (compare to literature values; report deviations >2°C as impurities) .

Q. How should researchers design experiments to characterize the solubility and stability of this compound?

  • Answer :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) at 25°C. Use UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., de-iodinated analogs) .
  • Documentation : Include raw data (e.g., absorbance curves, chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • DFT calculations : Optimize molecular geometry using Gaussian/B3LYP/6-31G* to identify electrophilic sites (iodine atom as primary reactive center) .
  • Mechanistic studies : Compare activation energies for C-I bond cleavage in Suzuki-Miyaura couplings using Pd catalysts. Validate predictions with experimental yields .
  • Data contradiction : If computational results conflict with experimental outcomes (e.g., lower-than-expected yields), re-examine solvent effects or catalyst loading in the model .

Q. What strategies resolve contradictions between observed biological activity and theoretical predictions for this compound derivatives?

  • Answer :

  • Hypothesis testing : Use the PICO framework to isolate variables (e.g., Population: enzyme targets; Intervention: derivative substituents; Control: non-iodinated analogs; Outcome: IC50_{50} values) .
  • Data triangulation : Combine in vitro assays (e.g., enzyme inhibition), molecular docking (AutoDock Vina), and metabolomics (LC-MS) to identify off-target interactions .
  • Iterative refinement : If activity contradicts docking scores, re-evaluate force field parameters or solvation models in simulations .

Q. How should researchers integrate primary data (lab experiments) with secondary data (literature) for meta-analysis?

  • Answer :

  • Data alignment : Normalize primary data (e.g., catalytic efficiency) to literature values using Z-scores or fold-change metrics .
  • Bias mitigation : Exclude studies with unvalidated purity (>95%) or inadequate controls (e.g., missing negative controls in bioassays) .
  • Visualization : Use Forest plots to compare effect sizes across studies, highlighting outliers for further investigation .

Methodological Best Practices

Q. What criteria ensure a research question on this compound meets academic rigor?

  • Answer : Apply the FINER framework :

  • Feasibility : Confirm access to iodination reagents and analytical instrumentation .
  • Novelty : Target understudied applications (e.g., radiopharmaceutical precursors) .
  • Ethics : Avoid bioassays without institutional safety review .
  • Relevance : Align with gaps in catalysis or medicinal chemistry literature .

Q. How to address reproducibility challenges in synthesizing this compound?

  • Answer :

  • Protocol granularity : Specify reaction conditions (e.g., "stirred at 60°C for 12 h under N2_2" vs. "heated") .
  • Batch documentation : Report lot numbers for reagents and solvents to trace impurities .
  • Open data : Share spectral files (NMR, IR) in public repositories (e.g., Zenodo) for peer validation .

Data Presentation Guidelines

Parameter Recommended Format Evidence Source
Synthetic yieldMean ± SD (n=3 replicates)
Spectral dataFull NMR/IR spectra in supplementary files
Biological activityDose-response curves with IC50_{50} values

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodoisonicotinic acid
Reactant of Route 2
3-Iodoisonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.